Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, also known as P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride, finds significant application in scientific research as a ligand for various transition-metal catalyzed cross-coupling reactions. These reactions form carbon-carbon bonds between two different organic molecules.
The bulky electron-withdrawing trifluoromethyl groups on the ligand's aromatic rings contribute to its steric and electronic properties, making it particularly suitable for several cross-coupling reactions, including:
The efficiency of these cross-coupling reactions is often attributed to the steric and electronic properties of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, which influence the reaction mechanism and promote favorable transition-metal-substrate interactions.
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine can be further modified to create chiral ligands, which are crucial for developing asymmetric catalysts for various organic transformations. These chiral ligands introduce chirality into the catalyst, allowing for the selective formation of one enantiomer over the other in reactions.
Research efforts have utilized Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine as a building block for the synthesis of:
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is a chemical compound with the molecular formula and a CAS number of 142421-57-6. This compound features a phosphorus atom bonded to two 3,5-di(trifluoromethyl)phenyl groups and one chlorine atom. It is characterized by its significant fluorination, which enhances its reactivity and solubility in various organic solvents. The presence of trifluoromethyl groups contributes to its unique electronic properties, making it a valuable reagent in synthetic organic chemistry .
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine functions as a ligand in palladium-catalyzed cross-coupling reactions. It coordinates with the palladium center, influencing its electronic properties and facilitating the oxidative addition, transmetallation, reductive elimination steps involved in the catalytic cycle. The bulky nature of the ligand hinders the formation of undesired side products and promotes the desired C-C bond formation.
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is likely to be harmful if inhaled or swallowed. It may cause skin and eye irritation []. Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
The synthesis of bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine typically involves the reaction of chlorophosphines with appropriate aryl lithium or Grignard reagents. The procedure can be summarized as follows:
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is primarily utilized in:
Several compounds share structural or functional similarities with bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Bis(trifluoromethyl)phenylphosphine | C_{13}H_8F_6P | Lacks chlorination; used in similar applications |
Diphenylchlorophosphine | C_{12}H_{10}ClP | Less fluorinated; broader use in organic synthesis |
Tris(3,5-di(trifluoromethyl)phenyl)phosphine | C_{24}H_{18}F_{12}P | More bulky; potentially more sterically hindered |
Bis(4-trifluoromethylphenyl)chlorophosphine | C_{16}H_{10}ClF_6P | Different substitution pattern; may exhibit different reactivity |
These compounds highlight the uniqueness of bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine due to its specific trifluoromethyl substitution pattern and chlorophosphine functionality, which contribute to its distinctive reactivity and applications in synthetic chemistry .
Flammable;Corrosive